Fundamental Physical Properties and Handling Protocols for (S)-2-Methylbutyric Acid Chloride-d3
Fundamental Physical Properties and Handling Protocols for (S)-2-Methylbutyric Acid Chloride-d3
Executive Summary
(S)-2-Methylbutyric acid chloride-d3 (also known as (S)-2-methyl-d3-butanoyl chloride) is a highly specialized, isotopically labeled chiral building block. In modern drug discovery, the strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) is heavily utilized to improve pharmacokinetic profiles. By exploiting the kinetic isotope effect (KIE), researchers can reduce metabolic clearance rates at specific molecular sites. This technical guide details the fundamental physical properties, thermodynamic behavior, and field-proven handling protocols for (S)-2-Methylbutyric acid chloride-d3.
Chemical Identity & Structural Characteristics
This compound features a trideuteriomethyl group (-CD3) specifically positioned on the chiral framework of a butyryl chloride derivative.
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Nomenclature: (S)-2-Methylbutyric Acid Chloride-d3
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CAS Number: 1217722-29-6[1]
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Molecular Formula: C5H6D3ClO[1]
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Molecular Weight: 123.60 g/mol [2]
Because acyl chlorides are highly electrophilic, this compound serves as an ideal acylating agent for synthesizing deuterated amides, esters, and thioesters in late-stage API functionalization.
Fundamental Physical Properties
Due to the niche nature of the d3-labeled enantiomer, several macroscopic physical properties are extrapolated from its non-deuterated counterpart, 2-methylbutyryl chloride (CAS: 57526-28-0). Isotopic substitution has a negligible effect on macroscopic fluid dynamics, making the non-deuterated data highly reliable for laboratory planning.
| Property | Value | Reference / Note |
| Chemical Name | (S)-2-Methylbutyric Acid Chloride-d3 | [1] |
| CAS Number | 1217722-29-6 | [1] |
| Molecular Weight | 123.60 g/mol | [2] |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Boiling Point | 117–121 °C (at 760 mmHg) | Extrapolated from non-deuterated analog[4] |
| Density | ~0.972 g/mL at 25 °C | Extrapolated from non-deuterated analog[5] |
| Reactivity | Highly moisture sensitive | Hydrolyzes to carboxylic acid and HCl[3] |
Thermodynamic Behavior: Boiling Point & Isotope Effects
A critical physical property for the purification and handling of acyl chlorides is the boiling point. The boiling point of the non-deuterated analog, 2-methylbutyryl chloride, is well-documented at 117–121 °C at standard atmospheric pressure[4].
Causality of Isotopic Boiling Point Shifts: Does deuterium substitution alter the boiling point? In most organic molecules, replacing hydrogen with deuterium results in a very slight reduction in the boiling point (typically <0.5 °C). This counterintuitive phenomenon—known as the inverse isotope effect on vapor pressure—occurs because the heavier deuterium atoms sit lower in their vibrational potential energy wells. This slightly reduces the amplitude of intermolecular van der Waals dispersion forces compared to the protio-analog. Consequently, the boiling point of (S)-2-Methylbutyric acid chloride-d3 is functionally identical to its non-deuterated counterpart, reliably distilling at 117–121 °C[5].
Experimental Protocol: Self-Validating Micro-Distillation and Amidation
Acyl chlorides react violently with water[6], rapidly hydrolyzing to (S)-2-methylbutyric acid-d3 and hydrochloric acid upon exposure to ambient humidity[3]. To ensure scientific integrity, the following protocol is designed as a self-validating system : the input material is validated via its physical boiling point during distillation, and the output is validated via spectroscopic analysis.
Step-by-Step Methodology
Step 1: Apparatus Preparation (Inert Atmosphere)
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Action: Assemble a short-path micro-distillation apparatus. Flame-dry the glassware under high vacuum (0.1 Torr) for 10 minutes, then backfill the system with ultra-high-purity Argon.
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Causality: Acyl chlorides are highly hygroscopic. Flame drying eliminates microscopic surface moisture on the glass, preventing the formation of unreactive carboxylic acid impurities that would otherwise quench the downstream reaction.
Step 2: Fractional Distillation (Input Validation)
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Action: Transfer the (S)-2-Methylbutyric acid chloride-d3 into the distillation flask. Heat the oil bath gradually. Collect the main fraction distilling strictly between 117 °C and 121 °C[4].
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Causality: Discarding any initial lower-boiling fore-run removes dissolved HCl gas or degradation byproducts. Collecting only the fraction at the established boiling point self-validates the purity of the starting material.
Step 3: Amidation Reaction Setup
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Action: In a Schlenk flask, dissolve the target primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM). Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Cool the mixture to 0 °C using an ice bath.
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Causality: DIPEA is chosen as a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct generated during the reaction without competing with the amine nucleophile for the acyl chloride.
Step 4: Reagent Addition
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Action: Using a gas-tight Hamilton syringe, add the freshly distilled (S)-2-Methylbutyric acid chloride-d3 (1.1 eq) dropwise over 15 minutes.
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Causality: Dropwise addition at 0 °C controls the highly exothermic nature of nucleophilic acyl substitution. Keeping the thermal energy low prevents unwanted side reactions, such as ketene formation or the racemization of the delicate (S)-chiral center.
Step 5: Workup and Output Validation
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Action: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Validate the product formation via LC-MS and 1H/2H-NMR.
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Causality: The alkaline quench neutralizes any remaining electrophiles. Spectroscopic analysis closes the self-validating loop, confirming both the chemical yield and the retention of the deuterium label.
Workflow Visualization
Self-validating experimental workflow for (S)-2-Methylbutyric Acid Chloride-d3.
References
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Pharmaffiliates. "1217722-29-6 | Chemical Name : (S)-2-Methylbutyric Acid Chloride-d3". Pharmaffiliates. Retrieved from: [Link]
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Scientific Laboratory Supplies. "2-Methylbutyryl chloride, 97%". Scientific Laboratory Supplies. Retrieved from: [Link]
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ChemSrc. "Butanoyl chloride, 2-methyl | CAS#:5856-79-1". ChemSrc. Retrieved from: [Link]
